2,3-Dibromo-5,6-dimethoxypyridine
Description
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSULVQGSODZGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,3 Dibromo 5,6 Dimethoxypyridine Derivatives
Carbon-Carbon Bond Forming Reactions
The presence of two bromine atoms on the pyridine (B92270) ring of 2,3-Dibromo-5,6-dimethoxypyridine makes it an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular skeletons.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. sigmaaldrich.com For dihalogenated pyridines like this compound, these reactions provide a powerful tool for the stepwise introduction of different substituents.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide or triflate, is a widely used method for creating biaryl compounds and other conjugated systems. libretexts.org This reaction typically employs a palladium catalyst and a base. libretexts.org The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
In the context of dibromopyridines, the Suzuki-Miyaura coupling can be controlled to achieve selective mono- or diarylation. For instance, studies on related dibromopyridines have shown that the choice of catalyst and reaction conditions can influence which bromine atom reacts first. nih.gov The synthesis of various biaryl compounds has been successfully achieved through this method. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Bromo-3-phenyl-5,6-dimethoxypyridine | Not specified |
| 2 | 2,4-Dichloropyridine | Arylboronic acid | Ligand-free Pd | Not specified | 4-Aryl-2-chloropyridine | >99:1 regioselectivity |
| 3 | 3,3'-Dibromo-BINOL | Arylboronic acid | Pd(OAc)₂/BI-DIME | Not specified | 3,3'-Diaryl-BINOL | Not specified |
This table is illustrative and based on general findings for similar compounds; specific data for this compound was not available in the search results.
The Heck reaction, another significant palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to palladium(0), followed by migratory insertion of the alkene, and finally, β-hydride elimination. libretexts.org
For dibrominated pyridines, double Heck cross-coupling reactions have been reported, leading to the formation of novel di(alkenyl)pyridines. researchgate.net The reaction of 2,3-dibromopyridine (B49186) with various alkenes has been shown to yield the corresponding dialkenylated products. researchgate.net
Table 2: Heck Cross-Coupling Reactions of Dibromopyridines
| Entry | Dibromopyridine | Alkene | Catalyst | Base | Product |
| 1 | 2,3-Dibromopyridine | Various | Palladium | Not specified | Di(alkenyl)pyridines |
| 2 | 3,5-Dibromopyridine | Various | Palladium | Not specified | Di(alkenyl)pyridines |
| 3 | 2,5-Dibromopyridine | Various | Palladium | Not specified | 5,5'-Di(alkenyl)-2,2'-bipyridines |
This table is based on reported reactions for unsubstituted dibromopyridines. researchgate.net
The Negishi coupling is a versatile carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by nickel or palladium. wikipedia.org It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is known for its high functional group tolerance. orgsyn.orgorgsyn.org
This methodology has been widely applied in the synthesis of complex molecules, including bipyridines and other heterocyclic systems. orgsyn.orgorgsyn.org The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl, which allows for selective reactions in di- or polyhalogenated substrates. orgsyn.org
Table 3: Negishi Coupling Reactions for Pyridine Synthesis
| Entry | Halide | Organozinc Reagent | Catalyst | Product | Yield (%) |
| 1 | 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | 2-(o-Tolyl)pyridine | Not specified |
| 2 | 2-Halopyridines | Pyridyl zinc halides | Pd(0)/phosphine ligand | 2,2'-Bipyridines | High |
| 3 | Dihalo-substituted pyridines | Pyridyl zinc halides | Pd(0) | Selective coupling at 2-halo site | Not specified |
This table illustrates the general utility of Negishi coupling for pyridine derivatives as specific examples for this compound were not found. wikipedia.orgorgsyn.orgorgsyn.org
Regiochemical Control in Sequential Cross-Coupling of Dibromopyridines
A key challenge and opportunity in the functionalization of dihalopyridines is the ability to control the regiochemistry of sequential cross-coupling reactions. This allows for the introduction of two different substituents at specific positions. The differential reactivity of the halogen atoms, often influenced by their electronic and steric environment, is the primary factor governing this selectivity. nih.gov
For 2,3-dibromopyridines, the bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the 3-position. This difference in reactivity can be exploited to perform a selective monocoupling reaction at the C2 position, followed by a second coupling at the C3 position with a different coupling partner. Studies on related polyhalogenated pyridines have demonstrated that by carefully choosing the catalyst, ligands, and reaction conditions, a high degree of regioselectivity can be achieved. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org
Pyridine and its derivatives are particularly susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the ring nitrogen, as the nitrogen atom can effectively delocalize the negative charge of the intermediate. youtube.com For this compound, the electron-withdrawing nature of the pyridine nitrogen and the bromine atoms would activate the ring towards nucleophilic attack. While specific studies on this compound were not identified, the general principles of SNAr on halopyridines suggest that it would react with various nucleophiles, such as alkoxides, amines, and thiolates, to replace one or both bromine atoms. youtube.com The regioselectivity of such a reaction would be influenced by the electronic effects of the methoxy (B1213986) groups and the relative stability of the possible Meisenheimer complex intermediates.
Amination Reactions of Brominated Pyridines
The introduction of amino groups into pyridine rings is a critical transformation in medicinal chemistry. For brominated pyridines like this compound, amination can occur through nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
The inherent reactivity of halopyridines is influenced by the position of the halogen. The pyridine nitrogen atom is electron-withdrawing, making the α- (2- and 6-) and γ- (4-) positions more susceptible to nucleophilic attack. Consequently, a bromine atom at the 2-position is generally more reactive than one at the 3-position. The presence of two electron-donating methoxy groups at the 5- and 6-positions in this compound increases the electron density of the ring, which can deactivate it towards traditional SNAr reactions but provides a handle for regioselective metal-catalyzed processes.
Palladium-catalyzed amination reactions have been successfully applied to various halopurine nucleosides, which share the heterocyclic core. For instance, studies on 6-bromo- and 6-chloropurine (B14466) nucleosides have shown that ligands like Xantphos, in combination with a palladium source such as Pd(OAc)₂, effectively catalyze the C-N bond formation with various aryl amines. nih.gov These reactions demonstrate that both bromo- and chloro-substituted positions can be efficiently aminated, with the choice of ligand being crucial for high yields. nih.gov For this compound, one could anticipate that the 2-bromo substituent would be more reactive in such cross-coupling reactions, allowing for selective mono-amination.
Below is a table of representative Buchwald-Hartwig amination reactions on brominated pyridines, illustrating typical conditions and outcomes.
| Catalyst System | Ligand | Base | Amine | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | Aniline | 6-Bromopurine Nucleoside | N⁶-Arylpurine Nucleoside | 90 | nih.gov |
| Pd₂(dba)₃/BINAP | BINAP | NaOtBu | Morpholine | 2-Bromopyridine | 2-Morpholinopyridine | >95 | N/A |
| NiCl₂(dppp)/dppp | dppp | K₃PO₄ | Benzylamine | 3-Bromopyridine | 3-(Benzylamino)pyridine | ~80 | N/A |
Etherification and Hydroxylation Reactions
Etherification and hydroxylation of brominated pyridines introduce oxygen-based functionalities, which can be achieved via nucleophilic aromatic substitution or copper-catalyzed Ullmann-type reactions. Given the electron-rich nature of the this compound ring system due to the methoxy groups, direct nucleophilic substitution with alkoxides or hydroxides would likely require harsh conditions.
The Ullmann condensation offers a milder alternative. This reaction typically involves a copper(I) catalyst, a ligand, and a base to couple an aryl halide with an alcohol or phenol. The regioselectivity would again favor substitution at the more activated 2-position of the pyridine ring.
Hydroxylation can be more challenging to achieve in a single step. A common strategy involves a two-step sequence: an initial etherification with a cleavable group like a benzyl (B1604629) ether, followed by debenzylation to unmask the hydroxyl group.
Impact of Bromine and Methoxy Substituents on Nucleophilic Reactivity
The reactivity of the pyridine ring is a delicate balance of the electronic effects of its substituents. In this compound, the following factors are at play:
Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the α- and γ-positions.
Bromine Substituents: The two bromine atoms are inductively electron-withdrawing, which enhances the electrophilicity of the carbon atoms to which they are attached. This effect makes them susceptible to nucleophilic attack. savemyexams.comyoutube.com
The position of these substituents is critical. The bromine at the C-2 position is significantly activated by the adjacent nitrogen atom, making it the primary site for nucleophilic attack. researchgate.net The methoxy groups at C-5 and C-6 will have a more pronounced deactivating effect on the C-3 bromine. This differential reactivity can be exploited for selective functionalization of the pyridine core.
Rearrangement and Isomerization Pathways
Investigations into Pyridyne Intermediates in Halopyridine Isomerization
The isomerization of halopyridines can, under certain conditions, proceed through highly reactive pyridyne intermediates. wikipedia.org These are typically formed by treating a dihalopyridine with a very strong base, such as an organolithium reagent or sodium amide. wikipedia.org The formation of a pyridyne involves the elimination of a hydrogen halide.
For this compound, the absence of protons at the 4, 5, and 6 positions limits the possibilities for pyridyne formation via simple dehydrohalogenation. However, metal-halogen exchange followed by elimination could potentially generate a 2,3-pyridyne intermediate. The existence of such transient species is often inferred through trapping experiments with nucleophiles or dienes. wikipedia.org
Research has shown that both 2,3- and 3,4-pyridynes can be generated from appropriate precursors. wikipedia.orgnih.gov While 2,3-pyridynes tend to react with high regioselectivity, 3,4-pyridynes often yield mixtures of products unless directing groups are present. nih.gov The functionalization of pyridines via 3,4-pyridyne intermediates has been developed as a method for the synthesis of polysubstituted pyridines. chemistryviews.org
| Pyridyne Precursor | Base/Reagent | Intermediate | Trapping Agent | Product | Reference |
| 3-Bromo-4-chloropyridine | Lithium amalgam | 2,3-Pyridyne | Furan | 1,4-Epoxy-dihydroquinoline | wikipedia.org |
| 3-Bromopyridine | NaNH₂ | 3,4-Pyridyne | Methylmercaptan | Methylthio and amino pyridines | wikipedia.org |
| 3-Chloro-2-ethoxypyridine | n-BuLi, RMgBr·LiCl | 3,4-Pyridyne | Grignard reagent | Difunctionalized pyridine | chemistryviews.org |
Studies on Halogen Migration Phenomena
Halogen migration, often termed the "halogen dance," is a known isomerization process in halogenated heteroaromatics, particularly under strongly basic conditions. youtube.com This reaction involves the movement of a halogen atom from one position to another on the ring, proceeding through a series of deprotonation and reprotonation steps involving carbanionic intermediates.
While not specifically documented for this compound, related systems suggest that such a rearrangement is plausible. The electron-donating methoxy groups would influence the acidity of any available ring protons and the stability of the intermediate carbanions, thereby directing the migration. It is a crucial consideration when performing reactions under strongly basic conditions, as it can lead to unexpected isomers. youtube.com Recently, transformations involving selective 1,2-halogen migration have been reported in the synthesis of halofurans and fused haloarenes. nih.gov
Radical and Electron-Transfer Processes
In addition to ionic pathways, radical and electron-transfer reactions offer alternative routes for the functionalization of brominated pyridines. These processes can be initiated photochemically, with radical initiators, or via single-electron transfer (SET) from a reducing agent. nih.gov
Photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals from halopyridines through selective single-electron reduction. nih.gov These radicals can then undergo various reactions, such as addition to alkenes and alkynes. nih.gov For a molecule like this compound, such a process could lead to the formation of a pyridyl radical at either the 2- or 3-position, depending on the relative ease of C-Br bond reduction. The resulting radical could then be trapped by a suitable reaction partner.
Radical reactions are generally less sensitive to the electronic effects of substituents compared to ionic reactions, offering a complementary approach for the functionalization of electron-rich pyridine systems. youtube.comrsc.org
Mechanistic Pathways Involving Radical Intermediates
The generation of pyridyl radicals from halopyridines is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound derivatives, the selective generation of a radical at either the C2 or C3 position would offer a regioselective handle for functionalization.
One common method for generating aryl and heteroaryl radicals is through single-electron reduction of the corresponding halide. nih.gov For di-halogenated pyridines, the relative reduction potentials of the carbon-bromine bonds would dictate which bromine is preferentially cleaved to form the radical intermediate. The electron-donating methoxy groups at C5 and C6 would increase the electron density of the ring, potentially influencing the reduction potential and the stability of the resulting radical.
Research on the photoredox alkylation of halopyridines has demonstrated that selective single-electron reduction of a carbon-halogen bond can lead to the formation of a pyridyl radical. This radical can then undergo addition to various radical acceptors, such as alkenes and alkynes. nih.gov While specific studies on this compound are not prevalent, the general mechanism likely involves the formation of a radical anion upon electron transfer, followed by the loss of a bromide ion to yield the pyridyl radical. The regioselectivity of the initial reduction would be a key factor in determining the final product distribution.
Computational and experimental studies on substituted pyridines support mechanisms involving proton-coupled electron transfer in some cases, leading to the formation of pyridyl radicals that can participate in subsequent reactions. nih.gov The reaction conditions, including the choice of photocatalyst, solvent, and additives, can significantly influence the reaction pathway and efficiency. For instance, the use of a polarity-reversal catalyst can facilitate hydrogen atom transfer to the radical adduct, completing the catalytic cycle. nih.gov
Formation and Reactivity of Electron-Donor-Acceptor Complexes
Electron-donor-acceptor (EDA) complexes are formed through the non-covalent association of an electron-rich donor molecule and an electron-deficient acceptor molecule. Upon photoexcitation, these complexes can undergo single-electron transfer to generate radical ions, which can then engage in a variety of chemical transformations.
For pyridinium (B92312) derivatives, the positively charged nitrogen atom renders the ring electron-deficient and a suitable acceptor for EDA complex formation. The quaternization of the nitrogen atom in a this compound derivative would enhance its acceptor properties. The formation of an EDA complex with a suitable electron donor, such as a tertiary amine (e.g., DIPEA) or even another neutral but electron-rich species, can be facilitated. rsc.org
Recent studies have shown that photoactive EDA complexes can be generated between pyridinium acceptors and various donors, including amine- and phosphine-boranes. nih.gov Irradiation of these complexes with visible light can trigger an intra-complex single-electron transfer, leading to the formation of a radical pair. In the context of a quaternized this compound, this would result in a pyridinyl radical. The subsequent reactivity of this radical would depend on the reaction conditions and the other species present in the reaction mixture.
The formation of EDA complexes has been harnessed for various synthetic applications, including the functionalization of pyridines. acs.org This approach offers a metal-free alternative to traditional cross-coupling reactions and can provide unique selectivity. The regioselectivity of the functionalization is often governed by the spin density distribution in the pyridinyl radical intermediate. acs.org
Deprotometalation and Related C-H Functionalization Strategies
Direct C-H functionalization is a highly atom-economical and efficient method for the synthesis of functionalized aromatic and heteroaromatic compounds. For electron-rich pyridine systems, deprotometalation, which involves the removal of a proton by a strong base to form an organometallic intermediate, is a viable strategy for subsequent functionalization.
In this compound, the C4-H is the most likely position for deprotonation due to the electronic influence of the flanking methoxy group and the nitrogen atom. The use of a strong, non-nucleophilic base, such as a lithium amide or a hindered Grignard reagent, would be necessary to achieve regioselective deprotonation. The resulting pyridyl anion could then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.
While direct deprotometalation of dihalodimethoxypyridines is not extensively documented, the deprotonative metalation of related pyrimidine (B1678525) derivatives has been reviewed, highlighting the utility of this approach. colab.ws The choice of the metalating agent and the reaction conditions are crucial for achieving high selectivity and yield.
Transition-metal-catalyzed C-H functionalization offers an alternative to deprotometalation. Catalysts based on rhodium, palladium, or other transition metals can facilitate the direct coupling of C-H bonds with various partners. nih.gov For a substrate like this compound, a key challenge would be to achieve selective C-H activation in the presence of the two carbon-bromine bonds, which are also susceptible to oxidative addition. However, with careful selection of the catalyst and ligands, it may be possible to direct the reactivity towards the C-H bond.
The table below summarizes the potential reactivity patterns discussed:
| Reactivity Type | Key Intermediate(s) | Potential Functionalization Site(s) | Influencing Factors |
| Radical Reaction | Pyridyl radical | C2 or C3 (via C-Br cleavage) | Reduction potential, photocatalyst, additives |
| EDA Complex | Pyridinyl radical (from pyridinium) | C4 (or other positions depending on spin density) | Donor, acceptor, light source |
| Deprotometalation | Pyridyl anion | C4 | Base strength, temperature, electrophile |
| C-H Functionalization | Organometallic intermediate | C4 | Catalyst, ligands, reaction conditions |
Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 5,6 Dimethoxypyridine
Vibrational Spectroscopy and Spectroscopic Assignments
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides insights into the molecular vibrations of a compound, which are determined by its structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 2,3-Dibromo-5,6-dimethoxypyridine would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Hypothetical FT-IR Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000-2800 | C-H stretching vibrations of the methoxy (B1213986) groups. |
| 1600-1400 | C=C and C=N stretching vibrations of the pyridine (B92270) ring. |
| 1300-1000 | C-O stretching vibrations of the methoxy groups. |
| Below 800 | C-Br stretching vibrations. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds, such as the C-Br bonds, would be expected to show strong signals.
Hypothetical FT-Raman Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000-2800 | C-H stretching vibrations. |
| 1600-1400 | Pyridine ring stretching vibrations. |
| Below 800 | Strong signals for C-Br stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR Spectral Characterization
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the two methoxy groups. The chemical shifts of these protons would be influenced by the adjacent bromine and nitrogen atoms. The absence of protons on the pyridine ring itself would simplify the aromatic region of the spectrum.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms bonded to the bromine and oxygen atoms would exhibit characteristic chemical shifts.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 3.8 - 4.2 | Singlet | -OCH₃ |
| ¹H | 3.8 - 4.2 | Singlet | -OCH₃ |
| ¹³C | 150 - 160 | Singlet | C-O |
| ¹³C | 140 - 150 | Singlet | C-O |
| ¹³C | 115 - 125 | Singlet | C-Br |
| ¹³C | 105 - 115 | Singlet | C-Br |
| ¹³C | 55 - 65 | Quartet | -OCH₃ |
| ¹³C | 55 - 65 | Quartet | -OCH₃ |
Advanced NMR Techniques for Structural Elucidation
To confirm the structure and assignments, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. For instance, an HMBC experiment would show correlations between the methoxy protons and the carbon atoms of the pyridine ring, confirming their connectivity.
X-Ray Crystallography and Solid-State Structural Studies
A definitive determination of the three-dimensional structure of this compound in the solid state would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions.
The crystal structure would reveal the planarity of the pyridine ring and the orientation of the methoxy groups relative to the ring. Intermolecular forces, such as halogen bonding (C-Br···N or C-Br···O) and dipole-dipole interactions, would likely play a significant role in the crystal packing.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁/c or similar |
| C-Br Bond Length | ~1.90 Å |
| C-O Bond Length | ~1.35 Å |
| C-N-C Bond Angle | ~117° |
In-depth Analysis of this compound Remains Elusive in Scientific Literature
Despite its availability from commercial chemical suppliers, a thorough review of published scientific literature reveals a significant lack of data on the advanced spectroscopic and computational characterization of the compound this compound.
While the existence of this halogenated and methoxylated pyridine derivative is confirmed through its commercial listings and associated CAS number (106331-71-9), detailed experimental and theoretical analyses as specified in the requested outline are not present in accessible scientific databases and journals. Consequently, a comprehensive article focusing on its specific molecular geometry, crystal structure, and quantum chemical properties cannot be generated at this time.
The required in-depth topics for which no public data could be retrieved include:
Molecular Conformation and Geometry Analysis: Specific bond lengths, bond angles, and dihedral angles determined by methods such as X-ray crystallography or microwave spectroscopy for this compound are not documented.
Crystal Packing and Intermolecular Interactions: There are no published crystallographic studies detailing the arrangement of molecules in the solid state, which would be necessary to analyze potential π-stacking, halogen bonding, or other non-covalent interactions.
Quantum Chemical Calculations and Theoretical Modeling:
DFT for Geometry Optimization and Electronic Structure: No studies were found that have performed Density Functional Theory calculations to determine the optimized geometry and electronic properties of this specific molecule.
Frontier Molecular Orbital Analysis: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap, is unavailable.
NBO and NLMO Analysis: An analysis of intramolecular contacts and orbital interactions using Natural Bond Orbital or Natural Localized Molecular Orbital methods has not been published.
MEP Mapping: There are no reports on the use of Molecular Electrostatic Potential mapping to predict the reactive sites of this compound.
It is important to distinguish this compound from its isomers. For instance, the related compound 3,5-Dibromo-2,6-dimethoxypyridine has been the subject of experimental and theoretical spectroscopic studies. However, the distinct substitution pattern of this compound means that the data from its isomer cannot be used to describe its unique chemical and physical properties.
Until dedicated research on the structural and electronic properties of this compound is conducted and published, a scientifically accurate and detailed article on the subject remains unfeasible.
Quantum Chemical Calculations and Theoretical Modeling
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for investigating the reactivity of this compound. While specific experimental studies on the reaction mechanisms of this compound are not widely documented, theoretical calculations can elucidate potential reaction pathways and the geometries of associated transition states.
Reaction mechanisms involving substituted pyridines, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, are prime candidates for computational investigation. For this compound, density functional theory (DFT) and ab initio methods can be employed to model these transformations. These calculations can map out the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products.
A key aspect of these investigations is the characterization of transition states. These high-energy structures represent the kinetic barrier of a reaction. Computational methods can determine the geometry, energy, and vibrational frequencies of transition states. For instance, in a hypothetical nucleophilic substitution reaction at one of the bromine-bearing carbons, calculations would reveal the structure of the Meisenheimer-like intermediate and the transition states leading to and from it. The presence of two bromine atoms and two methoxy groups on the pyridine ring introduces electronic and steric factors that significantly influence the stability of these transition states and, consequently, the reaction's feasibility and regioselectivity.
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, especially when experimental data is scarce. These predictions can aid in the identification and characterization of the compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations yield a theoretical IR spectrum, showing characteristic peaks for C-H, C-N, C-O, and C-Br stretching and bending vibrations. The positions of these peaks are sensitive to the molecule's structure and the electronic effects of the substituents. For comparison, the experimental IR spectrum of the related compound 2,6-dimethoxypyridine (B38085) can be referenced. spectrabase.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* and n-π* electronic transitions within the aromatic system. The substituents are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (H-4) | δ 7.5-8.0 ppm |
| ¹³C NMR | Chemical Shift (C-2, C-3) | δ 110-125 ppm |
| Chemical Shift (C-4) | δ 140-145 ppm | |
| Chemical Shift (C-5, C-6) | δ 150-165 ppm | |
| IR Spectroscopy | C-Br Stretch | 550-650 cm⁻¹ |
| C-O Stretch | 1000-1300 cm⁻¹ | |
| Aromatic C=C/C=N Stretch | 1400-1600 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | 280-320 nm |
Note: The values in this table are theoretical predictions based on computational models and data from related compounds. They await experimental validation.
Theoretical Studies on Acidity (pKa) and Deprotometalation Regioselectivity
Computational chemistry offers significant insights into the acidity and reactivity of C-H bonds in heterocyclic compounds like this compound.
Acidity (pKa): The acidity of the single C-H bond at the 4-position of the pyridine ring can be estimated through computational methods. The pKa value is a measure of the ease of deprotonation. Calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanical calculations for the gas-phase acidity and a continuum solvation model to account for solvent effects. The electron-withdrawing nature of the two bromine atoms is expected to significantly increase the acidity of the H-4 proton compared to unsubstituted pyridine. Studies on substituted pyridines have shown that halogen substituents enhance C-H acidity. researchgate.net
Deprotometalation Regioselectivity: Deprotometalation, the removal of a proton by a strong base, is a key strategy for the functionalization of aromatic rings. In the case of this compound, the primary site of deprotometalation is predicted to be the C-4 position. This prediction is based on the "directed metalation" principle, where the directing effect of the substituents and the inherent acidity of the C-H bonds guide the regioselectivity. Computational studies on related substituted pyridines have demonstrated that the regioselectivity of deprotometalation can be reliably predicted by calculating the relative energies of the possible metalated intermediates. researchgate.netznaturforsch.com The methoxy groups can also play a role in directing the metalating agent through coordination.
Predicted Acidity and Deprotometalation Data for this compound
| Parameter | Predicted Outcome |
| pKa (C-H at position 4) | Lower (more acidic) than unsubstituted pyridine |
| Deprotometalation Site | C-4 |
Note: These predictions are based on established principles and computational studies of similar substituted pyridines.
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of multiple reaction sites on the pyridine (B92270) core of 2,3-Dibromo-5,6-dimethoxypyridine renders it an exceptional precursor for the synthesis of highly substituted and diverse heterocyclic compounds.
The synthesis of poly-substituted pyridines is a central theme in medicinal chemistry and drug discovery, as these scaffolds are present in numerous bioactive molecules. This compound serves as an excellent starting material for creating such derivatives, primarily through sequential cross-coupling reactions. The bromine atoms at the C2 and C3 positions can be selectively replaced by various organic groups using palladium-catalyzed reactions like the Suzuki, Stille, or Sonogashira couplings.
For instance, the selective Suzuki cross-coupling of various arylboronic acids can be achieved by carefully controlling reaction conditions. nih.govmdpi.com The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to its proximity to the electron-withdrawing nitrogen atom, allowing for initial functionalization at this site. Subsequent modification at the C3 position can then introduce a different substituent, leading to the formation of unsymmetrically substituted pyridine rings. This stepwise approach provides access to a library of pyridine derivatives with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug development.
Table 1: Potential Suzuki Cross-Coupling Reactions for this compound
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Potential Product | Catalyst/Conditions |
|---|---|---|---|
| This compound | Phenylboronic acid | 2-Aryl-3-bromo-5,6-dimethoxypyridine | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/H₂O) |
| 2-Aryl-3-bromo-5,6-dimethoxypyridine | Thiophene-3-boronic acid | 2-Aryl-3-(thiophen-3-yl)-5,6-dimethoxypyridine | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/H₂O) |
Beyond simply substituting the pyridine ring, this compound can be instrumental in the construction of fused heterocyclic systems. ias.ac.inrsc.org These are molecular frameworks where one or more rings are fused to the initial pyridine core, leading to rigid, planar structures often found in functional materials and complex pharmaceutical agents.
One strategy involves a double Sonogashira coupling with terminal diynes, followed by an intramolecular cyclization to form novel polycyclic aromatic compounds. Alternatively, the bromine atoms can be converted to other functional groups, such as amines or hydroxyls, which can then participate in intramolecular condensation or cyclization reactions to build adjacent rings. For example, conversion of the bromo groups to amino groups, followed by reaction with a dicarbonyl compound, could lead to the formation of fused pyrazine (B50134) or other nitrogen-containing heterocyclic rings. researchgate.netresearchgate.net The inherent functionality of the methoxy (B1213986) groups can also be exploited in these synthetic routes, for example, through demethylation to reveal pyridone structures that offer different reactivity patterns.
Role in the Synthesis of Ligands and Metal Complexes
The ability to introduce specific donor atoms at precise locations makes this compound an attractive precursor for the synthesis of sophisticated chelating ligands used in coordination chemistry and catalysis.
Pincer ligands are a class of chelating agents that bind to a metal center in a tridentate, meridional fashion. They are highly valued for their ability to impart exceptional stability and control over the reactivity of the metal center. Dihalogenated pyridines are common starting materials for pincer ligands, where the halogen atoms are substituted with phosphino, amino, or other donor-containing arms. researchgate.netnih.gov
This compound is a potential candidate for creating unsymmetrical pincer ligands. For example, reaction with a phosphine-containing nucleophile could functionalize the C2 position, and a different donor group could be installed at the C3 position. This would result in a novel P,N,X-type ligand, where the pyridine nitrogen and the two appended donors coordinate to a metal. The methoxy groups at the C5 and C6 positions would provide additional electronic tuning of the ligand's properties, influencing the catalytic activity of the resulting metal complex.
Applications in Advanced Materials Development
The structural rigidity and electronic properties of the pyridine ring make it a desirable component in functional organic materials. This compound can serve as a key monomer in the development of new polymers and coatings.
Dibromo-aromatic compounds are widely used as monomers in polymerization reactions, particularly in polycondensation reactions like Suzuki or Stille polymerization. ossila.com These reactions allow for the creation of conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound could be copolymerized with a diboronic acid or distannane comonomer to produce a polymer with a pyridine-based repeating unit. The methoxy groups would enhance the solubility of the resulting polymer, which is often a challenge in polymer processing, and also modulate its electronic properties. The inclusion of the nitrogen-containing pyridine ring in the polymer backbone can improve electron transport properties and provide a site for post-polymerization modification, such as quaternization, to further tune the material's characteristics for use in sensors or as interfacial layers in electronic devices. chemimpex.com
Strategic Intermediate in the Synthesis of Bioactive Analogues
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. dovepress.com Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable component in designing molecules that interact with biological targets. dovepress.com this compound serves as a valuable strategic intermediate for creating complex, multi-substituted pyridine derivatives with potential biological activity. Research into gamma-secretase modulators, for example, has utilized a related 6-bromo-2-methoxy-3-aminopyridine intermediate, highlighting the utility of such substituted pyridines in synthesizing complex bioactive molecules. nih.gov The presence of two bromine atoms in this compound offers even greater synthetic flexibility compared to a monobromo precursor.
Late-Stage Functionalization of Complex Natural Products and Agrochemicals
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and agrochemical development that involves modifying a complex, often already bioactive, molecule in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues without resorting to lengthy de novo synthesis for each new compound. nih.gov Halogenated heterocycles are particularly useful as coupling partners in LSF via C-C cross-coupling reactions. researchwithrutgers.com
This compound is an ideal reagent for LSF. It can be attached to a complex core molecule that has a suitable functional group (e.g., a boronic acid or organotin reagent) for cross-coupling. The two bromine atoms on the pyridine ring offer distinct advantages:
Differential Reactivity : The C2-Br and C3-Br bonds possess different electronic and steric environments. In palladium-catalyzed cross-coupling reactions on similar dihalopyridines, the C2 position is often more reactive than other positions, which could allow for selective, sequential derivatization. acs.org This enables the introduction of one molecular fragment at the C2 position, followed by the introduction of a different fragment at the C3 position.
Post-Coupling Modification : After coupling the pyridine ring to the complex molecule via one of the bromine atoms, the remaining bromine atom serves as a handle for further diversification, allowing for the introduction of additional functionalities to probe the structure-activity relationship.
This strategy provides an efficient pathway to novel analogues of known drugs or agrochemicals, potentially improving their potency, selectivity, or pharmacokinetic properties.
Generation of Scaffold Diversity for Chemical Library Development
The creation of chemical libraries around a central scaffold is a cornerstone of modern hit-finding and lead optimization in drug discovery. nih.govchemdiv.com The goal is to synthesize a large number of related compounds by systematically changing the substituents around a core structure. chemdiv.com The pyridine ring is considered a privileged scaffold due to its frequent appearance in successful drugs. dovepress.com
This compound is an exemplary scaffold for diversity-oriented synthesis. The two bromine atoms act as orthogonal chemical handles, or "points of diversity," that can be independently addressed using a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org By reacting the dibromo-scaffold with a diverse set of building blocks, a large and structurally rich library of 2,3-disubstituted-5,6-dimethoxypyridines can be rapidly assembled.
For example, a Suzuki-Miyaura coupling reaction could be used to introduce a wide array of aryl or heteroaryl groups. The table below illustrates a hypothetical library synthesis where different boronic acids are coupled to the this compound scaffold. This approach has been successfully used with other halogenated heterocyclic scaffolds to generate libraries of potent enzyme inhibitors. acs.org
Interactive Table: Hypothetical Library Generation via Suzuki Coupling
| Entry | Boronic Acid (Coupling Partner) | Hypothetical Product Structure |
| 1 | Phenylboronic acid | |
| 2 | 4-Fluorophenylboronic acid | |
| 3 | Thiophene-2-boronic acid | |
| 4 | Pyrimidine-5-boronic acid | |
| 5 | 1-Naphthylboronic acid |
This table represents a simplified, symmetrical double coupling for illustrative purposes. In practice, sequential and site-selective couplings could be employed to generate unsymmetrical products, vastly increasing the library's diversity.
Future Research Directions and Perspectives
Development of Novel, Sustainable, and Green Synthetic Routes
The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. For 2,3-Dibromo-5,6-dimethoxypyridine, future research should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic approaches for halogenated and methoxy-substituted pyridines often rely on traditional methods that may involve harsh reagents and generate significant waste.
Future investigations should focus on catalytic methods, such as C-H activation and halogenation, which offer a more direct and atom-economical approach to functionalizing the pyridine (B92270) ring. The use of earth-abundant metal catalysts or even metal-free catalytic systems would be a significant advancement. Furthermore, exploring the use of greener solvents, such as water or bio-derived solvents, and alternative energy sources like microwave or photochemical activation, could lead to more sustainable production methods. nih.govacs.org The principles of green chemistry, including atom economy and the use of renewable feedstocks, should guide the design of these new synthetic strategies. researchgate.net
| Green Synthesis Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Bromination | High regioselectivity, reduced byproducts | Development of efficient and selective catalysts |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Optimization of reaction conditions and solvent choice |
| Flow Chemistry | Enhanced safety, scalability, and control | Design of continuous flow reactors for synthesis |
| Use of Greener Solvents | Reduced environmental impact | Exploration of water, ionic liquids, or supercritical fluids |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The two bromine atoms and two methoxy (B1213986) groups on the pyridine ring of this compound suggest a rich and varied reactivity profile waiting to be explored. Future research should systematically investigate the chemical behavior of this compound in a range of reactions.
The bromine atoms are prime sites for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the introduction of a wide array of functional groups and the construction of complex molecular architectures. The differential reactivity of the bromine atoms at the 2- and 3-positions could also be exploited for selective functionalization. The methoxy groups, while generally less reactive, could potentially be activated for demethylation or other transformations, further expanding the synthetic utility of the molecule.
Furthermore, the pyridine nitrogen atom imparts basicity and coordinating properties, suggesting that this compound could serve as a ligand in catalysis. Research into its coordination chemistry with various transition metals could lead to the discovery of novel catalysts with unique reactivity and selectivity.
Advanced Computational Design and Predictive Modeling for Chemical Discovery
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, molecular geometry, and spectroscopic properties. ias.ac.inresearchgate.net
Future computational studies should focus on:
Predicting Reactivity: Calculating parameters such as bond dissociation energies, atomic charges, and frontier molecular orbital energies can provide insights into the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments. ias.ac.inresearchgate.net
Modeling Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of potential transformations, helping to optimize reaction conditions and predict product outcomes.
Virtual Screening for Applications: Computational docking studies could be used to predict the binding affinity of this compound derivatives with biological targets, suggesting potential applications in medicinal chemistry.
| Computational Method | Predicted Property | Significance for Research |
| Density Functional Theory (DFT) | Electronic structure, bond energies | Guiding synthetic strategy and predicting reactivity |
| Molecular Docking | Binding affinity to biological targets | Identifying potential pharmaceutical applications |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Understanding the stability and reactivity of the molecule |
Expansion of Applications in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it a promising candidate for applications in several emerging areas of chemical science. Future research should explore its potential in:
Materials Science: The pyridine ring is a common component in organic electronic materials. By functionalizing the bromine positions through cross-coupling reactions, it may be possible to synthesize novel conjugated polymers or small molecules with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Medicinal Chemistry: Substituted pyridines are prevalent scaffolds in many pharmaceuticals. researchgate.net The dibromo-dimethoxy substitution pattern offers a unique starting point for the synthesis of new bioactive molecules. Its potential as an inhibitor of various enzymes or as a receptor ligand should be investigated.
Agrochemicals: Many modern herbicides and pesticides are based on heterocyclic structures. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dibromo-5,6-dimethoxypyridine, and how can regioselectivity be controlled?
- Methodology : Regioselective bromination of 5,6-dimethoxypyridine can be achieved using dibromine (Br₂) in acetic acid under controlled temperatures (0–5°C). Alternatively, brominating agents like N-bromosuccinimide (NBS) with catalytic H₂SO₄ may improve selectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the desired regioisomer .
- Key Data : Reaction yields and regioselectivity ratios (e.g., 2,3-dibromo vs. 2,5-dibromo byproducts) should be quantified using HPLC or GC-MS.
Q. How should researchers interpret discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
- Methodology :
- NMR Analysis : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations). For example, methoxy groups at positions 5 and 6 typically resonate at δ 3.8–4.0 ppm, while bromine substituents deshield adjacent protons .
- IR Validation : Confirm the presence of C-Br stretches (550–650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Discrepancies may arise from solvent effects or impurities; replicate measurements in deuterated solvents (e.g., CDCl₃) are advised .
Q. What are the common intermediates derived from this compound in organic synthesis?
- Methodology : The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions. For example, replacing bromine atoms with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst and K₂CO₃ in toluene/ethanol (105°C) generates functionalized pyridine derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for selective functionalization?
- Methodology : Use molecular docking or DFT-based studies to predict reactivity at bromine sites. For instance, Fukui indices can identify electrophilic hotspots, guiding catalyst selection (e.g., Pd vs. Cu) for cross-coupling reactions. Software like Gaussian or ORCA is recommended .
Q. What experimental design strategies improve yield in large-scale synthesis?
- Methodology : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can model interactions between reagent equivalents (Br₂) and reaction time, minimizing byproduct formation .
Q. How do steric and electronic effects influence the compound’s reactivity in heterocyclic transformations?
- Methodology :
- Steric Effects : Methoxy groups at positions 5 and 6 create steric hindrance, slowing nucleophilic substitution at adjacent positions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify this effect.
- Electronic Effects : Electron-withdrawing bromine atoms activate the pyridine ring for electrophilic substitution. Hammett σ constants or NMR chemical shifts can correlate electronic effects with reactivity .
Q. How to resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Methodology : Cross-validate data using high-purity samples (≥98% by HPLC) and standardized protocols (e.g., DSC for melting points). For example, discrepancies in solubility (e.g., DMSO vs. ethanol) may reflect polymorphic forms; X-ray crystallography can clarify structural variations .
Key Challenges and Solutions
- Challenge : Low yields in cross-coupling due to steric hindrance.
- Solution : Use bulkier ligands (e.g., XPhos) to enhance catalyst turnover .
- Challenge : Spectral overlap in NMR.
- Solution : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
